molecular formula C6H5NO2S B1610500 5-Mercaptopyridine-2-carboxylic acid CAS No. 24242-22-6

5-Mercaptopyridine-2-carboxylic acid

Cat. No.: B1610500
CAS No.: 24242-22-6
M. Wt: 155.18 g/mol
InChI Key: CTAJWLMNJKCYMD-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylic Acids with Thiol Functionality

Pyridine carboxylic acids substituted with a thiol group, also known as mercaptopyridine carboxylic acids, are intriguing molecules due to their bifunctional nature. The presence of a carboxylic acid group allows for the formation of salts, esters, and amides, and it can act as a hydrogen-bond donor and acceptor. The thiol group, on the other hand, is known for its ability to form strong coordination bonds with a wide range of metal ions, its participation in redox processes, and its potential for nucleophilic reactions.

A key characteristic of many mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. This tautomerism can be influenced by factors such as the solvent, temperature, and pH, which in turn affects their reactivity and coordination behavior. This dual functionality makes them highly versatile ligands for the construction of coordination polymers and metal-organic frameworks (MOFs), where they can bridge metal centers to create extended structures with potentially interesting catalytic, magnetic, or photoluminescent properties.

Significance of 5-Mercaptopyridine-2-carboxylic Acid in Contemporary Chemical Research

This compound, a specific isomer within this class, is of particular interest due to the relative positioning of its functional groups. The 2-carboxylic acid and 5-mercapto substitution pattern allows for diverse coordination modes with metal ions, potentially leading to the formation of unique supramolecular architectures. Research into analogous compounds, such as 5-aminopyridine-2-carboxylic acid, has demonstrated the utility of this substitution pattern in constructing coordination polymers with notable properties, including luminescence, slow magnetic relaxation, and even anti-cancer activity. nih.gov This suggests that this compound could serve as a valuable ligand for the development of novel functional materials. Furthermore, derivatives of 5-thio-2-pyridinecarboxylic acid have been investigated for their potential pharmacological applications, highlighting the broader importance of this structural motif. nih.gov

Scope and Research Objectives

This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objectives are to detail its physicochemical properties, outline established synthetic methodologies, and explore its applications in coordination chemistry, materials science, and catalysis. The discussion will also encompass the synthesis and applications of its known derivatives. By focusing solely on this compound and its direct derivatives, this article intends to serve as a detailed scientific resource for researchers in organic, inorganic, and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-sulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)5-2-1-4(10)3-7-5/h1-3,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAJWLMNJKCYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947066
Record name 5-Sulfanylpyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24242-22-6
Record name 2-Pyridinecarboxylic acid, 5-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024242226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Sulfanylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 5-Mercaptopyridine-2-carboxylic Acid

The construction of this compound can be approached by several synthetic routes, each with its own set of advantages and challenges. These pathways typically involve the sequential introduction of the thiol and carboxylic acid groups onto a pyridine (B92270) scaffold.

The introduction of a thiol (-SH) group, also known as a mercapto group, onto a pyridine ring is a key step in the synthesis. libretexts.org Common strategies often begin with a pyridine derivative bearing a suitable leaving group, such as a halogen, at the 5-position.

One prevalent method involves the nucleophilic substitution of a halogenated pyridine with a sulfur nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) can be employed. The reaction with thiourea proceeds through an SN2 mechanism to form an alkyl isothiourea salt intermediate, which is subsequently hydrolyzed with a base to yield the thiol. libretexts.org

Another powerful technique for thiolization involves the conversion of a pyridone to the corresponding mercaptopyridine. This can be achieved by heating the pyridone with phosphorus pentasulfide (P₂S₅) in a pyridine base. google.com This method is particularly effective for producing halogenated mercaptopyridines. google.com

The thiol group itself is part of the broader class of sulfhydryl compounds, which are the sulfur analogues of alcohols. libretexts.orgnih.gov

The installation of a carboxylic acid group at the 2-position of the pyridine ring is another critical transformation. Several methods exist for this functionalization.

A common approach is the oxidation of an alkyl group, typically a methyl group, at the 2-position. Strong oxidizing agents can convert the methyl group into a carboxylic acid. Another route is the hydrolysis of a nitrile (-CN) group, which can be introduced via nucleophilic substitution or other methods.

More advanced techniques for carboxylation have been developed. For instance, a copper-catalyzed carboxylation of pyridylphosphonium salts with carbon dioxide (CO₂) has been shown to be effective for introducing a carboxylic acid group at the C-4 position and may be adaptable for other positions. chemistryviews.org This process operates under mild conditions, using CuCl as a catalyst and TMEDA as a ligand at room temperature. chemistryviews.org The functionalization of pyridine rings is an active area of research, with methods being developed for selective C-H functionalization to introduce various groups, including carboxylates. acs.orgacs.org

A plausible synthetic route could start from a precursor like 5-bromo-2-methylpyridine. The methyl group can first be oxidized to a carboxylic acid, followed by the introduction of the thiol group via nucleophilic substitution of the bromine atom. Alternatively, the thiol group could be introduced first, followed by the oxidation of the methyl group. The choice of route often depends on the compatibility of the functional groups with the reaction conditions of subsequent steps.

A relevant patented process describes the synthesis of 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid starting from 3,5-dichloropyridine-2-carboxylic acid. google.com This highlights a strategy where a di-halogenated pyridine carboxylic acid is used as a precursor, and one of the halogens is selectively substituted with a sulfur-containing group. google.com Optimization of such routes involves careful selection of catalysts, solvents, and reaction temperatures to maximize yield and minimize side products. researchgate.net

Table 1: Key Reactions in the Synthesis of Functionalized Pyridine Carboxylic Acids

Reaction TypeReagents and ConditionsPrecursor TypeProduct Type
ThiolationThiourea, followed by basic hydrolysisHalogenated PyridineMercaptopyridine
ThiolationPhosphorus Pentasulfide (P₂S₅), PyridinePyridoneMercaptopyridine google.com
CarboxylationStrong oxidizing agent (e.g., KMnO₄)AlkylpyridinePyridine Carboxylic Acid
Carboxylation1. C-H phosphination 2. CuCl, TMEDA, CO₂PyridinePyridine Carboxylic Acid chemistryviews.org
Nucleophilic SubstitutionSodium Ethoxide, EthanethiolDichloropyridine Carboxylic AcidChloro-ethylsulfanyl-pyridine Carboxylic Acid google.com

Synthesis of Related Mercaptopyridine Carboxylic Acids

The synthetic principles applied to this compound are also relevant to its isomers. The synthesis of these related compounds provides valuable insights into the regiochemical challenges of functionalizing the pyridine ring.

3-Mercaptopyridine-2-carboxylic acid : This isomer is available commercially from specialized chemical suppliers. synchem.de

4-Mercaptopyridine-3-carboxylic acid : Also known as 4-mercaptonicotinic acid, its synthesis has been explored, including methods involving the formation of nanolanthanide complexes. evitachem.com

6-Mercaptopyridine-3-carboxylic acid : This compound, also known as 6-mercaptonicotinic acid, is used in the functionalization of gold nanoparticles and the preparation of thiolated biopolymers. sigmaaldrich.com It is synthesized and available as a technical grade solid. sigmaaldrich.com

2-Mercaptopyridine-3-carboxylic acid : This derivative of nicotinic acid contains a thiol and a carboxylic acid group in ortho and meta positions to the nitrogen atom, respectively. evitachem.com

The synthesis of other related sulfur-containing heterocycles, such as 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, has also been reported, often starting from materials like keto-enol acids and thiourea. nih.gov

Precursor Reactivity and Intermediate Characterization

The success of any multi-step synthesis hinges on understanding the reactivity of the starting materials and the ability to confirm the identity of the reaction intermediates.

The choice of precursor is critical. Compounds like 2,5-furandicarboxylic acid serve as important bio-based precursors for various polymers and can be synthesized from platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netnih.gov The oxidation of HMF can proceed through intermediates such as 2,5-diformylfuran (DFF) and 5-hydroxymethylfuran-2-carboxylic acid (HMFCA). mdpi.com While not a pyridine, the synthetic strategies for these furan (B31954) derivatives offer parallels in the challenges of multi-functionalization. researchgate.netmdpi.com

In the context of pyridine synthesis, precursors like 3,5-dichloropyridine-2-carboxylic acid exhibit differential reactivity of the chlorine atoms, allowing for selective substitution. google.com The reaction of such precursors with sulfur nucleophiles is a key step, and the resulting intermediates must be stable enough for isolation and characterization. google.com

The characterization of intermediates is crucial for confirming the success of each synthetic step. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of functional group transformations and the determination of isomeric purity. google.comnih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the S-H stretch of the thiol. researchgate.nettandfonline.com

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the intermediates, confirming their elemental composition. nih.gov

Table 2: Spectroscopic Data for a Representative Intermediate: Ethyl 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylate

TechniqueObserved Signals (as reported in patent literature google.com)
¹H NMR δ (ppm) 1.25 (t, J=7.34 Hz, 3H), 3.02 (q, J=7.34 Hz, 2H), 7.93 (d, J=1.83 Hz, 1H), 8.41 (d, J=1.83 Hz, 1H)
Notes The triplet and quartet correspond to the ethyl group of the ester. The two doublets are characteristic of the protons on the pyridine ring.

Reactivity of the Thiol Group

The thiol group of mercaptopyridine derivatives is susceptible to oxidation, a reaction that typically leads to the formation of a disulfide bond. wikipedia.orginnospk.comd-nb.info This process is a common transformation for thiols and can be initiated by various oxidizing agents, including iodine. d-nb.info In the case of 2-mercaptopyridine (B119420), oxidation results in the formation of 2,2'-dipyridyl disulfide. wikipedia.org This oxidation can be an autocatalytic process, particularly in the presence of amines. wikipedia.orginnospk.com The resulting disulfide bridges are crucial in the structural stabilization of many proteins. nih.gov

The formation of disulfide bonds is not limited to simple oxidation. "Redox-click" chemistry, utilizing reagents like sulfuryl fluoride (B91410), provides a selective method for forming disulfide linkages from thiols under mild conditions. chemrxiv.org This method is notable for its high efficiency and chemoselectivity. chemrxiv.org The reactivity of disulfide bonds themselves is influenced by their structure and environment, with cyclic five-membered ring disulfides showing particularly high reactivity compared to acyclic or six-membered ring structures. nih.gov

ReactantReagent/ConditionProduct
2-MercaptopyridineOxidation2,2'-Dipyridyl disulfide
ThiolIodineDisulfide
ThiolSulfuryl fluoride/baseDisulfide

This table provides examples of oxidation reactions leading to disulfide formation.

The thiol group can be deprotonated to form a thiolate anion (RS⁻), which is a potent nucleophile. nih.gov This enhanced nucleophilicity allows it to react with a variety of electrophiles. nih.gov According to the Hard and Soft, Acids and Bases (HSAB) theory, the soft nature of the thiolate nucleophile leads to preferential and rapid reactions with soft electrophiles. nih.gov This principle governs the compound's interactions with various electron-deficient species.

The nucleophilic character of the thiolate is fundamental to many of its biological and chemical functions, including its role in enzyme regulation and its susceptibility to modification by electrophilic agents involved in pathogenic processes. nih.gov The reaction rate of these soft-soft interactions is influenced by the electronic and physicochemical properties of both the nucleophile and the electrophile. nih.gov

This compound can exist in two tautomeric forms: the thiol form and the thione form. wikipedia.orginnospk.com This tautomerism is a reversible equilibrium influenced by factors such as solvent polarity, temperature, and concentration. innospk.comjrimt.jp In polar solvents and through self-association, the equilibrium tends to shift towards the thione form, whereas the thiol form is more predominant in dilute solutions of nonpolar solvents. jrimt.jpcdnsciencepub.comresearchgate.net

The proton transfer associated with this tautomerism is a key aspect of its chemistry. Studies on similar pyridine/carboxylic acid complexes show that proton transfer can be predicted based on the difference in pKa values (ΔpKa) between the acidic and basic groups. rsc.org In hydrogen-bonded complexes of carboxylic acids with pyridines, polar solvent fluctuations can drive the proton transfer process. bohrium.com The protonation state of the molecule, particularly the nitrogen atom, significantly influences its electronic structure and can be studied using techniques like X-ray absorption spectroscopy. researchgate.net This equilibrium between the molecular and zwitterionic forms is a critical determinant of the compound's behavior in different chemical environments. bohrium.comresearchgate.netscilit.com

ConditionPredominant Tautomer
Polar SolventsThione
Dilute Nonpolar SolventsThiol

This table summarizes the influence of solvent polarity on the tautomeric equilibrium of mercaptopyridines.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) provides another reactive center in the molecule, enabling a range of derivatization reactions.

The carboxylic acid group can undergo esterification and amidation to form esters and amides, respectively. These are fundamental nucleophilic acyl substitution reactions. khanacademy.org

Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and to drive it towards the product, water is often removed, for instance, by azeotropic distillation. masterorganicchemistry.com Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction under milder conditions, even with sterically hindered reactants. organic-chemistry.org

Amidation involves the reaction of the carboxylic acid with an amine. Direct thermal amidation is possible but often requires high temperatures. mdpi.com To achieve amidation under milder conditions, the carboxylic acid must be activated. lookchemmall.com Various coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have been developed for this purpose, allowing for the efficient synthesis of amides in good yields. lookchemmall.com Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have also been shown to be effective for the direct amidation of carboxylic acids with a wide range of amines. researchgate.netresearchgate.net The reaction between a carboxylic acid and an amine can lead to the formation of an amide, a process that has been studied for its "cooperative effect" in the synthesis of nanoparticles. rsc.org

ReactionReactantsReagent/ConditionProduct
EsterificationCarboxylic Acid, AlcoholAcid catalyst (e.g., H₂SO₄)Ester
EsterificationCarboxylic Acid, AlcoholDCC, DMAPEster
AmidationCarboxylic Acid, AmineHeatAmide
AmidationCarboxylic Acid, AmineCoupling AgentAmide
AmidationCarboxylic Acid, AmineNb₂O₅ catalystAmide

This table outlines common methods for the esterification and amidation of carboxylic acids.

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple carboxylic acids are generally resistant to decarboxylation, the reaction is facilitated by the presence of a carbonyl group at the beta-position (a β-keto acid). khanacademy.orgmasterorganicchemistry.com The mechanism involves a cyclic transition state, leading to an enol intermediate that then tautomerizes to the final product. masterorganicchemistry.com

For aromatic carboxylic acids, decarboxylation can be achieved under specific catalytic conditions. For instance, copper-catalyzed protodecarboxylation of aromatic carboxylic acids can occur efficiently under microwave irradiation. organic-chemistry.org Functionalized 2-pyridone-3-carboxylic acids have also been shown to undergo decarboxylation, for example, by using potassium carbonate in toluene. nih.govresearchgate.net Visible-light photoredox catalysis offers a mild method for the decarboxylative reduction of certain carboxylic acids. organic-chemistry.org

Acid-Base Properties and Salt Formation

The thiol group (-SH) is also acidic, though generally less so than a carboxylic acid. The pyridine nitrogen atom, conversely, is basic and can accept a proton, particularly in acidic media, to form a pyridinium (B92312) cation. uoanbar.edu.iq This amphoteric nature—the ability to act as both an acid and a base—is a key feature of the compound.

Due to these properties, this compound readily undergoes salt formation. In the presence of a base, such as sodium hydroxide, deprotonation will occur, typically starting with the most acidic proton of the carboxylic acid, followed by the thiol proton, to form carboxylate and thiolate salts, respectively. In a sufficiently strong acidic medium, the pyridine nitrogen will be protonated to form a pyridinium salt.

Table 1: Acid-Base Properties of Functional Groups in this compound

Functional Group Chemical Nature Reaction
Carboxylic Acid (-COOH) Acidic Donates a proton
Thiol (-SH) Weakly Acidic Donates a proton

Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine heterocycle.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq This reaction generally requires vigorous or harsh conditions. uoanbar.edu.iqfiveable.me The presence of a strongly electron-withdrawing carboxylic acid group at the 2-position further deactivates the ring, making electrophilic substitution even more challenging. mnstate.edu Electrophilic attack on a substituted pyridine, when it does occur, preferentially happens at the C-3 position (or C-5), as the intermediates for C-2 and C-4 substitution are significantly destabilized. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (NAS)

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, a reactivity pattern that resembles a benzene ring with strongly electron-withdrawing groups. uoanbar.edu.iqlibretexts.org The presence of electron-withdrawing substituents further activates the ring toward nucleophilic attack. libretexts.orgnih.gov In this compound, the carboxylic acid group at the C-2 position strongly activates the ring for NAS, particularly at the C-4 and C-6 positions. Halogens or other suitable leaving groups at these positions would be readily displaced by nucleophiles. uoanbar.edu.iq The element effect, where fluoride is the best leaving group (F > Cl ≈ Br > I), is often considered evidence for a mechanism where the initial addition of the nucleophile is the rate-controlling step. nih.gov

The reactivity and orientation of substitution on the pyridine ring are dictated by the interplay of the electronic effects of the mercapto and carboxylic acid groups.

Carboxylic Acid Group (-COOH): As a strong electron-withdrawing group (both by induction and resonance), the carboxyl group at the C-2 position significantly deactivates the pyridine ring towards electrophilic attack. pearson.com For any potential EAS reaction, it would act as a meta-director, guiding an incoming electrophile to the C-4 position. pearson.com Conversely, it strongly activates the ring for nucleophilic substitution. libretexts.org

Table 2: Influence of Substituents on Pyridine Ring Reactivity

Substituent Position Electronic Effect Effect on EAS Effect on NAS
Carboxylic Acid C-2 Electron-withdrawing Strong deactivation, meta-directing (to C-4) Strong activation

Intermolecular Interactions and Self-Assembly Phenomena (e.g., Dimerization)

The molecular structure of this compound is rich in sites for non-covalent interactions, which govern its self-assembly in the solid state and in solution. mdpi.com These interactions include strong hydrogen bonding, and potentially π-stacking.

The most significant interaction is the formation of hydrogen-bonded cyclic dimers via the carboxylic acid groups. nih.govlibretexts.org This is a well-documented phenomenon where two carboxylic acid molecules associate through a pair of O-H···O hydrogen bonds, creating a highly stable eight-membered ring. libretexts.orgrsc.org The stability of these dimers is solvent-dependent, being most stable in nonpolar solvents and less so in aqueous or alcoholic solutions that can compete for hydrogen bonding sites. rsc.org

In addition to the carboxylic acid dimer motif, the molecule possesses other hydrogen bond donors and acceptors. The thiol group (-SH) can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen can serve as hydrogen bond acceptors. mdpi.comnih.gov This allows for the formation of more extended supramolecular structures. For instance, after forming a primary dimer through the carboxylic acid groups, the thiol and pyridine nitrogen sites could engage in further intermolecular hydrogen bonding, leading to the self-assembly of one-dimensional polymers or two-dimensional sheets. nih.gov The interplay between strong π-stacking interactions of the aromatic rings and weaker hydrogen bonding can lead to cooperative self-assembly. nih.gov

Table 3: Potential Intermolecular Interactions

Interaction Type Participating Groups Description
Hydrogen Bonding (Dimer) Carboxylic Acid (-COOH) with another -COOH Formation of a stable, cyclic dimer via two O-H···O bonds. nih.govlibretexts.org
Hydrogen Bonding (Extended) -SH (donor), Pyridine N (acceptor), Carbonyl O (acceptor) Formation of chains or sheets linking the primary dimers. nih.gov

Synthesis of 5 Mercaptopyridine 2 Carboxylic Acid

While a definitive, single-step synthesis for 5-Mercaptopyridine-2-carboxylic acid is not prominently reported, established methods for the synthesis of its derivatives provide a clear blueprint for its preparation. nih.gov These methods typically involve the introduction of the sulfur functionality onto a pre-existing pyridine-2-carboxylic acid framework.

Three primary synthetic routes have been described for substituted 5-thio-2-pyridinecarboxylic acids: nih.gov

Displacement of a Nitrite Group: This method involves the nucleophilic displacement of a nitrite group from a methyl 5-nitro-2-pyridinecarboxylate precursor by a thiol anion. Subsequent hydrolysis of the methyl ester would yield the desired carboxylic acid.

From a Diazotized Amino Group: A more versatile approach starts with methyl 5-amino-2-pyridinecarboxylate. Diazotization of the amino group, followed by reaction with thiocyanate, and subsequent reduction of the resulting thiocyanate derivative, for instance with borohydride, yields the methyl ester of the target compound. This ester can then be hydrolyzed to the carboxylic acid.

Alkylation and Hydrolysis of a Nitrile: Another synthetic strategy involves the alkylation of 5-thio-2-pyridinecarbonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid.

These methodologies offer a range of options for the synthesis of this compound and its derivatives, allowing for the introduction of various substituents on the sulfur atom.

Coordination Chemistry and Metal Complexation

: Ligand Design Principles and Donor Atom Characteristics

The coordinating ability of 5-mercaptopyridine-2-carboxylic acid is dictated by its three distinct functional groups: the pyridine (B92270) nitrogen, the carboxylate group, and the thiol sulfur. The interplay between these donor sites governs the resulting complex's geometry and dimensionality.

The primary and most stable coordination mode of this ligand involves the formation of a five-membered chelate ring with a metal ion. dergipark.org.tr This occurs through the synergistic action of the nitrogen atom of the pyridine ring and an oxygen atom from the adjacent deprotonated carboxylate group. dergipark.org.trresearchgate.net This N,O-bidentate chelation is a well-established motif in complexes derived from pyridine-2-carboxylic acid and its derivatives. dergipark.org.trsemanticscholar.org The formation of this chelate ring is thermodynamically favorable and provides a stable foundation for the coordination sphere of the metal center. researchgate.net Studies on analogous ligands, such as pyridine-2,5-dicarboxylic acid, confirm that coordination to a metal ion occurs through the heterocyclic nitrogen atom and the adjacent carboxylate oxygen atom. researchgate.net

The thiol group (-SH) at the 5-position introduces additional complexity and versatility to the ligand's coordinating behavior. This group can exist in tautomeric equilibrium with its thione form (=S). wikipedia.orginnospk.com The sulfur atom, a soft donor, can participate in coordination, particularly with softer metal ions. Its involvement can manifest in several ways:

Tridentate Coordination: The sulfur atom can coordinate to the same metal center as the N,O-chelate pair, resulting in a tridentate binding mode, although this may be subject to steric constraints.

Bridging Ligand: More commonly, the sulfur atom can act as a bridging donor, linking two different metal centers. This allows for the construction of higher-dimensional structures, such as one-dimensional chains, two-dimensional layers, or three-dimensional coordination polymers.

The ability of the thiol/thione group to coordinate is a key feature that distinguishes this compound from simpler pyridine-carboxylic acids, enabling the formation of extended and more complex architectures. innospk.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt under controlled conditions.

Complexes of ligands structurally related to this compound have been successfully synthesized with a variety of transition metals. Standard synthetic methods include reacting the ligand with metal chlorides or nitrates in a solvent such as ethanol (B145695) or a water-ethanol mixture, often under reflux or hydrothermal conditions. uobaghdad.edu.iquobaghdad.edu.iqjcmimagescasereports.org

For instance, studies on related pyridine-carboxylate ligands have yielded complexes with Cu(II), Co(II), Ni(II), Mn(II), and Cd(II). jcmimagescasereports.orgrsc.org Similarly, 2-mercaptopyridine (B119420) readily forms complexes with Cd(II) and Zn(II). researchgate.netdntb.gov.ua These examples demonstrate the propensity of the functional groups present in this compound to coordinate with a wide range of d-block metals. The resulting structures can range from discrete mononuclear or dinuclear complexes to extended coordination polymers, depending on the metal-to-ligand ratio, the specific metal ion, and the reaction conditions. rsc.orgnih.gov

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal center. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide direct evidence of metal-ligand bond formation.

Upon coordination, the IR spectrum of the ligand undergoes characteristic shifts. The most notable change is observed in the stretching frequency of the carbonyl group (ν(C=O)) of the carboxylic acid. After deprotonation and coordination to the metal ion, this band typically shifts to a lower wavenumber. semanticscholar.org Furthermore, vibrations associated with the pyridine ring are also altered upon coordination of the nitrogen atom. researchgate.net

Table 1: Typical Infrared (IR) Spectral Data for Pyridine-Carboxylic Acid Ligands and Their Metal Complexes
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) in Free LigandChange Upon Metal CoordinationReference
Carboxylic Acid (C=O)Stretching ν(C=O)~1720Shifts to lower frequency (e.g., asymmetric and symmetric stretches appear) semanticscholar.orgresearchgate.net
Pyridine RingRing VibrationsMultiple bandsBands shift in position and/or intensity researchgate.net

The electronic (UV-Vis) spectra of these complexes typically display bands arising from intra-ligand π→π* transitions. The formation of metal-ligand bonds can also give rise to new, lower-energy bands attributed to ligand-to-metal charge transfer (LMCT) transitions, which are a clear signature of coordination. semanticscholar.orgresearchgate.net

The specific arrangement of functional groups on the pyridine ring is a critical determinant of the final three-dimensional structure of a metal complex. The isomerism of the ligand—that is, the relative positions of the carboxylate and thiol groups—profoundly influences the resulting complex architecture. nih.gov

For example, if the thiol group were at the 4-position instead of the 5-position (as in 4-mercaptopyridine-2-carboxylic acid), the steric environment around the sulfur atom and its geometric relationship to the N,O-chelated metal center would change significantly. nih.gov This would alter its ability to form bridges and likely lead to entirely different supramolecular networks.

The extensively studied ligand pyridine-2,5-dicarboxylic acid serves as an excellent analogue. researchgate.netnih.gov In its complexes, the carboxylate group at the 2-position engages in chelation with the pyridine nitrogen, while the carboxylate at the 5-position frequently extends to bridge to an adjacent metal center, facilitating the formation of coordination polymers. researchgate.netnih.gov By analogy, the thiol group at the 5-position of this compound is well-positioned to act as a linker, promoting the self-assembly of extended, multidimensional frameworks.

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction Applications)

The definitive method for elucidating the three-dimensional structure of coordination compounds is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

As of the latest available data, specific single-crystal X-ray diffraction studies for coordination complexes of this compound are not extensively reported in publicly accessible literature. However, analysis of related structures, such as those formed with pyridine-carboxylic acid derivatives, provides a framework for understanding the potential coordination modes. For instance, studies on complexes of 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid have revealed diverse structural chemistry, ranging from mononuclear to three-dimensional polymeric structures. rsc.org In these cases, the ligand's carboxylate and pyridine nitrogen atoms are the primary sites for metal coordination.

Should crystal structures of this compound complexes become available, the data would typically be presented in a crystallographic information file (CIF). Key parameters extracted from this data, such as bond lengths between the metal center and the ligand's donor atoms (sulfur, nitrogen, and oxygen), as well as the angles defining the coordination polyhedron, would be tabulated. An example of how such data would be presented is shown below, based on hypothetical data for a generic metal complex.

Interactive Table: Hypothetical Crystallographic Data for a Metal Complex of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)12.20
c (Å)9.80
β (°)105.5
Metal-N Bond (Å)2.15
Metal-S Bond (Å)2.40
Metal-O Bond (Å)2.10
N-Metal-S Angle (°)85.0

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental verification.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and the nature of the bonding between this compound and a metal center are crucial for understanding the properties of the resulting complex. These aspects are typically investigated using a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT).

DFT calculations would be instrumental in modeling the molecular orbitals and predicting the electronic properties of these complexes. researchgate.net Such studies could elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical in determining the complex's reactivity and spectroscopic behavior. The calculations would also provide information on the charge distribution within the molecule, indicating the degree of covalent or ionic character in the metal-ligand bonds.

For example, a theoretical investigation of a nickel(II) complex with a thiosemicarbazone derivative provided detailed information on bond lengths and angles that were in good agreement with experimental X-ray data. researchgate.net Furthermore, the analysis of the electronic properties, such as the electrophilicity index, offered insights into the reactivity of the complex. researchgate.net

Interactive Table: Hypothetical Electronic Properties of a Metal Complex of this compound from DFT Calculations

PropertyCalculated Value
HOMO Energy (eV)-6.5
LUMO Energy (eV)-2.1
HOMO-LUMO Gap (eV)4.4
Metal Atom Charge+0.85
Ligand Charge-0.85

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental and computational studies.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 5-Mercaptopyridine-2-carboxylic acid in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.

The analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon skeleton and the location of its protons. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) is typically highly deshielded and appears at a very low field, generally in the 10.0-13.0 ppm range. princeton.edulibretexts.org This significant downfield shift is attributed to the acidic nature of the proton and hydrogen bonding effects. Protons attached to the pyridine (B92270) ring resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The specific shifts of the ring protons are influenced by the electronic effects of both the carboxylic acid and the mercapto/thione substituents. Protons on carbons adjacent to the electron-withdrawing carboxylic acid group are expected to be deshielded and appear further downfield. libretexts.org

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the 165-185 ppm region. princeton.edulibretexts.org The carbons of the pyridine ring have characteristic shifts in the aromatic region, generally between 120 and 160 ppm. The exact position of each carbon signal depends on its position relative to the nitrogen atom and the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Comments
Carboxylic Acid Proton¹H10.0 - 13.0Highly deshielded; signal may be broad and its position is solvent-dependent. princeton.edulibretexts.org
Pyridine Ring Protons (H3, H4, H6)¹H7.0 - 9.0Located in the aromatic region; specific shifts depend on substituent effects. libretexts.org
Thiol Proton (S-H)¹H3.0 - 5.0Appears if the thiol tautomer is present; often a broad signal.
Imine Proton (N-H)¹H~13.0 - 15.0Appears if the thione tautomer is present; typically broad and downfield.
Carboxylic Carbonyl Carbon¹³C165 - 185Characteristic shift for a carboxylic acid carbonyl group. princeton.edulibretexts.org
Pyridine Ring Carbons¹³C120 - 160Aromatic region; C2 and C5 will be significantly affected by the substituents.
Thione Carbon (C=S)¹³C180 - 200Appears downfield if the thione tautomer is the major form.

Note: The exact chemical shifts can vary based on the solvent, concentration, and temperature.

This compound can exist in a tautomeric equilibrium between the thiol form (a pyridine ring with –SH and –COOH groups) and the thione form (a pyridinone ring with =S and –COOH groups, with a proton on the nitrogen). NMR spectroscopy is a powerful tool for investigating this equilibrium. researchgate.net

The distinction between tautomers is possible by observing specific NMR signals. nih.gov The presence of a downfield N-H proton signal would indicate the existence of the thione form, while a signal for an S-H proton would confirm the thiol form. The chemical shifts of the ring carbons are also sensitive to the tautomeric state; for instance, the carbon atom bonded to the sulfur (C5) would exhibit a significant shift difference between a C–S single bond (thiol) and a C=S double bond (thione). nih.govpsu.edu

Studies on related mercaptopyridines and hydroxyquinolines have shown that the position of the tautomeric equilibrium is highly dependent on the solvent. nih.govcdnsciencepub.com Polar solvents tend to favor the more polar thione tautomer. By acquiring NMR spectra in various solvents (e.g., non-polar CDCl₃ vs. polar DMSO-d₆), researchers can observe changes in the relative intensities of the signals corresponding to each tautomer, allowing for the quantification of the equilibrium mixture. nih.gov Dynamic NMR experiments can also be employed to study the rate of interconversion between the tautomers. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups within a molecule and their bonding arrangements.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. The carboxylic acid group gives rise to a strong and sharp carbonyl (C=O) stretching vibration, typically found in the 1690–1750 cm⁻¹ range. nih.gov This group also produces a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. rsc.org

The pyridine ring itself has a series of characteristic skeletal vibrations (C–C and C–N stretching) in the 1400–1650 cm⁻¹ region. ijera.com The tautomeric state of the molecule significantly influences the spectrum. The thiol (S-H) stretching vibration, if present, appears as a weak band around 2550–2600 cm⁻¹. Conversely, the thione tautomer would exhibit a C=S stretching vibration (typically 1050-1250 cm⁻¹) and an N-H stretching vibration (around 3100-3400 cm⁻¹). DFT calculations are often used alongside experimental data to assign these vibrational modes accurately. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional Group / Vibration Technique Typical Wavenumber (cm⁻¹) Comments
O–H Stretch (Carboxylic Acid)IR2500 - 3300Very broad due to hydrogen bonding. rsc.org
C=O Stretch (Carboxylic Acid)IR, Raman1690 - 1750Strong intensity in IR, variable in Raman. nih.gov
Pyridine Ring StretchesIR, Raman1400 - 1650Multiple bands corresponding to C=C and C=N stretching. ijera.com
S–H Stretch (Thiol form)IR, Raman2550 - 2600Typically weak intensity.
N–H Stretch (Thione form)IR3100 - 3400Medium intensity band.
C=S Stretch (Thione form)IR, Raman1050 - 1250Can be coupled with other vibrations.

The interaction of this compound with material surfaces, particularly metals like silver and gold, can be effectively studied using surface-sensitive vibrational techniques like Surface-Enhanced Raman Spectroscopy (SERS). The mercapto group (–SH) has a strong affinity for these metal surfaces, typically leading to chemisorption via the formation of a strong metal-sulfur bond.

SERS studies on similar molecules, such as 2-mercaptopyridine (B119420) and 4-mercaptopyridine (B10438), have demonstrated this principle. researchgate.net When the molecule adsorbs onto a silver surface, the S-H vibrational band disappears, which is strong evidence that the bond has cleaved and a new Ag-S bond has formed. Furthermore, significant enhancement and shifts are observed for the vibrational modes of the pyridine ring. The orientation of the adsorbed molecule relative to the surface can be inferred from which Raman modes are most strongly enhanced. For instance, if the pyridine ring is oriented perpendicular to the surface, out-of-plane bending modes may be more enhanced, whereas a tilted or flat orientation would enhance the in-plane ring stretching modes. researchgate.net The presence of the carboxylic acid group can also influence the adsorption geometry through potential interactions with the surface or adjacent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions associated with the aromatic pyridine ring. The exact position (λmax) and intensity (molar absorptivity) of these absorption bands are sensitive to the substituents on the ring and the solvent environment.

Crucially, UV-Vis spectroscopy is an excellent method for studying the thione-thiol tautomerism, as the two forms possess different chromophoric systems. cdnsciencepub.com The thione form, with its extended conjugation involving the C=S double bond, typically absorbs at a longer wavelength compared to the thiol form. Studies on related mercaptopyridines have shown that the equilibrium can be shifted by changing the solvent polarity. cdnsciencepub.com In nonpolar solvents, the thiol form often predominates, while in polar solvents like water or ethanol (B145695), the equilibrium shifts significantly toward the thione form, resulting in a noticeable change in the UV-Vis absorption spectrum. This solvent-dependent behavior allows for the characterization of the electronic properties of each tautomer.

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is a definitive analytical technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. slideshare.net The empirical formula of the compound is C₆H₅NO₂S, corresponding to a molecular weight of 155.17 g/mol . sigmaaldrich.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. For aromatic carboxylic acids, the molecular ion peak is generally prominent. youtube.com The subsequent fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for carboxylic acids include the loss of small, stable neutral molecules or radicals. libretexts.orglibretexts.org

Key expected fragmentation patterns for this compound include:

Loss of a hydroxyl radical ([M - OH]⁺): Cleavage of the C-OH bond results in a fragment with m/z 138. This is a common fragmentation for carboxylic acids. youtube.comlibretexts.org

Loss of a carboxyl group ([M - COOH]⁺): Cleavage of the bond between the pyridine ring and the carboxyl group leads to a fragment at m/z 110. youtube.comlibretexts.org

Decarboxylation ([M - CO₂]⁺): Loss of carbon dioxide can occur, yielding a fragment at m/z 111.

The presence of the sulfur atom may also lead to characteristic fragmentation pathways, further aiding in structural confirmation.

The table below summarizes the predicted key fragments in the mass spectrum of this compound.

Fragment IonProposed Neutral Lossm/z ValueSignificance
[C₆H₅NO₂S]⁺-155Molecular Ion (M⁺)
[C₆H₄NOS]⁺•OH138Confirms presence of a carboxylic acid
[C₅H₄NS]⁺•COOH110Indicates loss of the entire carboxyl group
[C₆H₅NS]⁺CO₂111Indicates decarboxylation
[C₅H₄N]⁺•COOH, S78Potential loss of sulfur from the [M-COOH] fragment

This interactive table presents the expected mass-to-charge ratios for the molecular ion and primary fragments of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscispace.com It is favored for its excellent balance between computational cost and accuracy. nih.gov DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 5-Mercaptopyridine-2-carboxylic acid.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyridine (B92270) dicarboxylic acid derivatives, DFT methods such as B3LYP with a 6-311G(d,p) basis set are commonly used to obtain optimized geometries. electrochemsci.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, a study on dihydropyridine (B1217469) carboxylic acid derivatives showed that calculated molecular parameters correlate well with experimental results from X-ray crystallography. semanticscholar.org

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals (EHOMO and ELUMO) and the energy gap between them (Egap) are key indicators of a molecule's chemical reactivity and kinetic stability. electrochemsci.org A smaller energy gap suggests higher reactivity. DFT calculations have been used to determine these values for various pyridine derivatives, providing insights into their electronic characteristics. electrochemsci.orgnih.gov

Table 1: Calculated Electronic Properties for Isomers of Pyridine Dicarboxylic Acid using DFT at the B3LYP/6-311G(d,p) level Note: This data is for related pyridine dicarboxylic acids, not this compound, but illustrates typical values obtained from DFT calculations.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (Egap) (eV)
2,3-Pyridine dicarboxylic acid-7.538-2.6944.844
2,4-Pyridine dicarboxylic acid-7.592-2.5585.034
2,5-Pyridine dicarboxylic acid-7.483-2.6124.871
2,6-Pyridine dicarboxylic acid-7.673-2.4495.224
Data sourced from a computational study on pyridine dicarboxylic acids as corrosion inhibitors. electrochemsci.org

This compound can exist in different tautomeric forms, primarily the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H bond). The equilibrium between these forms is known as thione-thiol tautomerism. cdnsciencepub.comwikipedia.org Computational studies on related 2- and 4-mercaptopyridines have shown that the position of this equilibrium is highly sensitive to the molecule's environment. cdnsciencepub.comcdnsciencepub.com

Factors influencing the tautomeric equilibrium include:

Solvent Polarity: Polar solvents tend to stabilize the more polar thione tautomer. cdnsciencepub.comcdnsciencepub.com

Self-Association: In concentrated solutions or the solid state, intermolecular hydrogen bonding can favor the thione form. cdnsciencepub.com In dilute solutions of nonpolar solvents, the thiol form often predominates. cdnsciencepub.com

Aromaticity and Electronegativity: The relative stability of tautomers is a complex interplay of factors including aromaticity of the pyridine ring and the electronegativity of the heteroatoms involved. stackexchange.com

DFT calculations can be used to compute the relative thermodynamic stabilities of different tautomers in the gas phase and in solution. For example, studies on mercaptopyridine-N-oxides have used the B3LYP/6-31G(d,p) level of theory to determine the most stable tautomeric forms. researchgate.net The energy difference between the tautomers provides the tautomerization energy, and mapping the transition state connecting them reveals the energy barrier for interconversion, thus defining the tautomerization energy landscape. rsc.org A spectrophotometric study on 2-mercaptopyridine (B119420) determined its tautomeric equilibrium constant (KT) in water, which can be correlated with computational findings. rsc.org

DFT calculations are highly effective for predicting the most reactive sites within a molecule for electrophilic and nucleophilic attacks. This is often achieved through the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). nih.govmdpi.com

The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions with negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govmdpi.com For 2-mercaptopyridine, MEP analysis has shown that HOMO orbitals are located over the electronegative nitrogen and sulfur atoms, indicating these as likely sites for electrophilic interaction. nih.gov

Fukui functions and dual descriptors are other powerful tools derived from DFT that quantify the reactivity of specific atomic sites in a molecule. mdpi.com These indices help to pinpoint the atoms most likely to act as nucleophiles or electrophiles. mdpi.com

Table 2: Key Reactivity Descriptors from DFT These descriptors are commonly calculated to assess reactivity.

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency; related to electronegativity. mdpi.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution. mdpi.com
Global Softness (S)1 / (2η)Reciprocal of hardness; indicates reactivity. mdpi.com
Electrophilicity Index (ω)μ² / (2η)Measures the energy stabilization when the system acquires additional electronic charge. mdpi.com

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.comlew.ro This technique is particularly valuable for understanding non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial in determining the bulk properties of materials and the behavior of molecules in solution. mdpi.comnih.gov

For a molecule like this compound, MD simulations can model its interactions with solvent molecules (e.g., water) or its tendency to self-assemble into dimers or larger aggregates. lew.romdpi.com Carboxylic acids are well-known for forming strong hydrogen-bonded dimers. nih.gov MD simulations, often coupled with DFT for force field parameterization, can elucidate the stability, geometry, and dynamics of these interactions. lew.ro

Studies on the hydration of related mercaptopyridines have used MD simulations to analyze the structure of water molecules in the first solvation shell around the nitrogen and sulfur atoms, providing insights into how the molecule interacts with its aqueous environment. lew.ro Similarly, MD simulations can be used to investigate the binding of this compound to biological targets like proteins, predicting binding poses and affinities by analyzing interactions with amino acid residues in the binding pocket. lew.ronih.gov

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical calculations, primarily using DFT, are essential for elucidating the detailed step-by-step pathways of chemical reactions. These studies involve locating the transition state (TS) structures and calculating the activation energy barriers for each step of a proposed mechanism. researchgate.net

For this compound, a potential reaction of interest is decarboxylation. Quantum chemical studies on the decarboxylation of other carboxylic acids, such as 2,5-furandicarboxylic acid, have successfully mapped out the reaction mechanism, identifying key intermediates and transition states. researchgate.net Such an analysis for this compound would involve proposing a plausible reaction coordinate, calculating the energies of reactants, products, intermediates, and transition states, and thereby determining the most favorable reaction pathway. This approach provides fundamental understanding of the molecule's reactivity and stability. researchgate.net

Spectroscopic Property Prediction (e.g., Computational IR/Raman Spectra)

Computational methods can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy, serving as a powerful aid in the interpretation of experimental data. cardiff.ac.ukresearchgate.net DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net

The calculated vibrational wavenumbers are often scaled by a factor to correct for approximations in the computational method and to achieve better agreement with experimental spectra. nih.gov The analysis of the calculated spectra, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of specific vibrational modes to the observed spectral bands. nih.gov

For this compound, computational spectra would help identify characteristic bands for the carboxylic acid group (O-H stretch, C=O stretch, C-O stretch), the pyridine ring vibrations, and the mercapto/thione group vibrations (S-H stretch or C=S stretch). rsc.orgresearchgate.net Studies on related carboxylic acids and mercaptopyridines have demonstrated the utility of this approach in assigning complex spectra and understanding how factors like hydrogen bonding and tautomerism affect the vibrational frequencies. rsc.orgresearchgate.netcas.cz

Table 3: Common Vibrational Frequencies for Functional Groups in this compound This table presents typical experimental and computationally supported frequency ranges for the key functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm-1)Notes
Carboxylic AcidO-H stretch3300 - 2500 (very broad)Broadness is due to strong hydrogen bonding in dimers. researchgate.net
Carboxylic AcidC=O stretch1760 - 1690 (strong)Position can be affected by dimerization and conjugation. researchgate.net
Carboxylic AcidC-O stretch1320 - 1210Coupled with O-H in-plane bending.
ThiolS-H stretch2600 - 2550 (weak)Characteristic of the thiol tautomer.
Pyridine RingC=C, C=N stretches1600 - 1450Multiple bands are characteristic of the aromatic ring. cas.cz
Pyridine RingRing Breathing~1000A characteristic mode for the entire ring. cas.cz
Data compiled from general spectroscopic tables and computational studies on related molecules. researchgate.netcas.cz

Applications in Materials Science and Catalysis

Catalytic Applications

The design of ligands is a cornerstone of modern catalysis, influencing the activity, selectivity, and stability of metal-based catalysts.

The molecular structure of 5-Mercaptopyridine-2-carboxylic acid, with its distinct electronic and steric characteristics, presents possibilities for its use as a ligand in both homogeneous and heterogeneous catalysis. The nitrogen atom and the carboxylate group can form stable chelate rings with metal centers, while the thiol group can either coordinate to the metal or be used to anchor the complex to a solid support for heterogeneous applications. However, a detailed review of the scientific literature reveals a notable absence of specific studies focusing on the design and synthesis of catalysts where this compound is the primary ligand for either homogeneous or heterogeneous catalysis.

While related pyridine (B92270) and thiol compounds are extensively used in various catalytic reactions, specific research detailing the application of this compound in the following key transformations is not prominently reported in the available scientific literature.

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations is a significant area of research. nih.govrsc.orgmdpi.com While chiral ligands based on pyridine backbones are common, there are no specific examples in the reviewed literature of this compound being employed as a ligand in asymmetric catalysis.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net The efficiency of this reaction often relies on the design of the phosphine (B1218219) or N-heterocyclic carbene ligands. dtu.dknih.gov Palladium complexes with mercaptopyridine-functionalized ligands have been studied for the Suzuki-Miyaura coupling; however, these studies have focused on 2- and 4-mercaptopyridine (B10438) derivatives rather than this compound. dtu.dk

Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond is an atom-economical method to synthesize nitrogen-containing compounds. Palladium complexes with 2-mercaptopyridine (B119420) functionalized ligands have demonstrated catalytic activity in intermolecular hydroamination reactions. dtu.dk This activity is attributed to the hemilability of the ligand, but specific studies utilizing this compound in this context are not found in the searched literature.

C-H Borylation: The direct borylation of C-H bonds is a valuable transformation for the synthesis of organoboron compounds. researchgate.net This reaction can be catalyzed by various transition metals, and more recently, by earth-abundant metals like iron. innospk.com While there are reports on the decarboxylative borylation of heteroaromatic acids, specific studies detailing the use of this compound as a ligand or substrate in C-H borylation are not available.

Hemilability, where a ligand has one strong and one weak coordinating group, can be advantageous in catalysis by creating a vacant coordination site for substrate binding. The structure of this compound, with its different donor atoms (N, S, O), suggests potential for hemilabile coordination. For instance, a palladium complex with a 2-mercaptopyridine functionalized ligand demonstrated hemilability that was crucial for its catalytic activity in hydroamination. dtu.dk The nitrogen atom of the 2-mercaptopyridine could coordinate to the palladium center, forming a seven-membered ring. dtu.dk However, specific research on the hemilability effects of complexes containing this compound has not been reported.

Surface Functionalization and Nanomaterial Integration

The thiol group is well-known for its strong affinity for the surfaces of noble metals, making thiol-containing molecules excellent candidates for surface functionalization.

The self-assembly of thiol-containing molecules on gold surfaces is a widely used method for creating functionalized interfaces. Studies on the adsorption of 4-mercaptopyridine (4-MPy) on gold nanoparticles have shown that the molecule binds to the gold surface via the sulfur atom. These functionalized nanoparticles have applications in surface-enhanced Raman scattering (SERS). While these studies on an isomer provide a model for how this compound might behave, direct experimental research on the adsorption of this compound onto gold nanoparticles or other metal surfaces is not present in the reviewed literature. The presence of the carboxylic acid group could further influence the orientation and packing of the molecules on the surface.

The functionalization of surfaces with specific molecules is a key strategy in the development of chemical sensors. For instance, a sensor for mercury ions has been developed using a gold electrode modified with 4-mercaptopyridine. The pyridine nitrogen atom coordinates with the mercury ions, leading to a detectable electrochemical signal. Although the structural features of this compound suggest its potential for similar applications in sensor development, there is a lack of specific research reports on the use of this compound for the fabrication of chemical sensors.

Polymer Science and Functional Materials

This compound is a bifunctional organic compound that holds significant promise as a monomer and a modifying agent in the field of polymer science and the development of functional materials. Its unique structure, featuring a pyridine ring, a carboxylic acid group, and a mercapto (thiol) group, allows for diverse chemical transformations and coordination possibilities. These functional groups provide multiple anchor points for polymerization and for imparting specific chemical and physical properties to the resulting materials.

The primary application of this compound in polymer science is as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate group can chelate or bridge metal ions, leading to the formation of one-, two-, or three-dimensional polymeric networks. The mercapto group can also participate in coordination with certain soft metal ions or be used for post-synthesis modification of the polymer.

Research into analogous compounds, such as 5-aminopyridine-2-carboxylic acid, has demonstrated the successful construction of coordination polymers with interesting properties like luminescence and magnetism. rsc.orgnih.gov For instance, coordination polymers of 5-aminopyridine-2-carboxylate with lanthanide and transition metal ions have been synthesized and characterized. rsc.org Similarly, other isomers like 2-mercaptopyridine-3-carboxylic acid have been utilized in the synthesis of complex polymeric structures. nih.govnih.gov These findings strongly suggest that this compound can serve as a versatile building block for novel coordination polymers. The properties of such polymers would be highly dependent on the choice of the metal ion, the coordination geometry, and the potential involvement of the sulfur atom in the network structure.

The presence of the thiol group offers a reactive handle for creating functional materials through various chemical reactions. For example, polymeric derivatives of 2-mercaptopyridine have been prepared by modifying polystyrene, and these materials have been used as reagents in solid-phase peptide synthesis. nih.govnih.gov This indicates the potential for this compound to be grafted onto polymer backbones, creating functional resins with metal-chelating properties or sites for further chemical derivatization.

A representative example of a potential coordination polymer that could be synthesized using this compound is a complex with a divalent metal ion, such as zinc(II). The resulting material would likely exhibit a polymeric structure with the ligand bridging the metal centers. The table below outlines the anticipated characteristics of such a hypothetical polymer based on known coordination chemistry of similar ligands.

Table 1: Anticipated Characteristics of a Zn(II) Coordination Polymer with this compound

PropertyDescription
Metal Ion Zinc(II)
Ligand 5-Mercaptopyridine-2-carboxylate
Plausible Formula [Zn(C₆H₄NO₂S)₂]ₙ
Coordination Environment The zinc(II) ion is expected to be coordinated by the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group of two ligand molecules. The mercapto group might remain as a pendant group or could potentially bridge to adjacent metal centers, leading to a higher-dimensional network.
Potential Properties The resulting polymer could exhibit properties such as thermal stability, luminescence, and catalytic activity, which are characteristic of zinc-based coordination polymers. The free mercapto groups could be utilized for the selective binding of heavy metal ions, making the material a candidate for sensor or remediation applications.

The development of functional materials from this compound is an area of active research interest. The ability to tailor the properties of the resulting polymers by selecting different metal ions and by chemically modifying the mercapto group opens up a wide range of possibilities for applications in catalysis, sensing, and smart materials.

Ligand-Protein Binding Mechanisms (e.g., Enzyme Inhibition Models)

The structural combination of a pyridine ring and a carboxylic acid in this compound suggests its potential as an enzyme inhibitor. Pyridine carboxylic acid derivatives are recognized for their ability to inhibit a variety of enzymes, including urease, synthase, and various kinases. nih.gov The inhibitory action often stems from the molecule's ability to interact with the enzyme's active site.

The binding mechanism can be multifaceted. The pyridine ring, being an electron-deficient aromatic system, can engage in π-π stacking interactions with aromatic amino acid residues within the protein's active site. nih.gov Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The carboxylic acid group introduces a significant potential for interaction, primarily through its ability to form strong hydrogen bonds with amino acid side chains or to coordinate with metal ions that are often present as cofactors in enzyme active sites. nih.govresearchgate.net

While direct studies on this compound are limited, research on analogous compounds provides insight into potential inhibitory models. For instance, mercaptopyrimidine-based compounds have been identified as reversible covalent inhibitors of proteases like the papain-like protease (PLpro). rsc.org This type of inhibition involves the formation of a temporary covalent bond between the thiol group of the inhibitor and a cysteine residue in the enzyme's active site. rsc.org It is plausible that this compound could follow a similar reversible covalent inhibition model with certain enzymes.

Additionally, studies on other pyridine carboxylic acid analogs have demonstrated their inhibitory effects on enzymes such as α-amylase and carboxypeptidase A. nih.gov The inhibitory activity of these analogs underscores the potential of the pyridine carboxylic acid scaffold in designing enzyme inhibitors. For example, 2,5-Pyridinedicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase, highlighting the specificity that can be achieved with this class of compounds. nih.gov

Table 1: Potential Enzyme Inhibition Mechanisms of this compound based on Analogous Compounds

Functional GroupPotential InteractionInhibition ModelTarget Enzyme Class (Example)
Thiol (-SH) Reversible covalent bond formation with active site cysteineReversible Covalent InhibitionProteases (e.g., PLpro) rsc.org
Carboxylic Acid (-COOH) Coordination with active site metal ions (e.g., Zn²⁺)Competitive InhibitionMetalloenzymes (e.g., Carboxypeptidase A) nih.govnih.gov
Pyridine Ring π-π stacking with aromatic residuesNon-covalent InhibitionVarious enzymes with aromatic pockets nih.gov
Combined Moieties Multiple non-covalent interactions (H-bonds, ionic)Mixed-type InhibitionKinases, Demethylases nih.gov

Molecular Interactions with Biological Targets

The molecular interactions of this compound with biological targets are diverse, owing to its distinct functional groups. The thiol group, carboxylic acid, and the aromatic pyridine ring can all participate in forming connections with a protein's binding pocket.

Thiol Group Interactions: The sulfur atom of the thiol group is a potent nucleophile and can form covalent bonds with electrophilic residues, most notably the thiol side chain of cysteine, to form disulfide bridges. It can also coordinate with metal ions within a protein's active site.

Carboxylic Acid Interactions: The carboxylate form of this group can establish strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine. It is also an excellent hydrogen bond donor and acceptor. The presence of a carboxylic acid has been shown to influence the biological activity of metal complexes, enhancing their interaction with biomolecules like DNA and proteins. researchgate.net

Pyridine Ring Interactions: The aromatic nature of the pyridine ring allows for non-covalent π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues in a protein. The nitrogen atom in the ring can also act as a hydrogen bond acceptor. nih.gov

Thiol-Disulfide Exchange in Biological Systems

A key biochemical reaction involving the thiol group of this compound is thiol-disulfide exchange. This reaction is a fundamental process in biological systems for the formation and rearrangement of disulfide bonds in proteins, and it plays a critical role in protein folding, stability, and regulation of protein function. nih.govnih.gov

The general mechanism of thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''). This results in the formation of a new disulfide bond (R-S-S-R') and the release of a new thiol (R''-SH). nih.gov The reaction is reversible and its direction is influenced by the redox environment and the relative pKa values of the participating thiols.

In a biological context, this compound could potentially interact with accessible disulfide bonds on the surface of proteins or with small-molecule disulfides like oxidized glutathione (B108866) (GSSG). The reactivity of pyridyl disulfides in thiol-disulfide exchange is known to be high, making them useful reagents for targeting cysteine residues. This high reactivity is a characteristic that could be shared by this compound.

The rate of thiol-disulfide exchange is dependent on several factors, including pH (as it affects the concentration of the reactive thiolate anion), temperature, and the local environment of the reacting groups. nih.gov While direct experimental evidence for this compound participating in thiol-disulfide exchange within a biological system is not documented in the provided search results, the chemical nature of its thiol group strongly suggests its capability to engage in such reactions.

Design of Biochemical Probes and Molecular Tools

The unique chemical properties of this compound make it a potential candidate for the development of biochemical probes and molecular tools. The design of such probes often relies on incorporating a reactive group that can selectively label a biological target, along with a reporter tag (e.g., a fluorophore or biotin) for detection.

The thiol group of this compound is a particularly attractive feature for probe design. Thiols can react with specific amino acid residues, such as cysteine, or can be used to attach the molecule to a larger scaffold. For example, a common strategy in chemical biology is to use thiol-reactive groups to covalently label proteins.

While there are no specific examples in the provided search results detailing the use of this compound as a biochemical probe, the principles of probe design suggest its potential utility. For instance, it could be derivatized to create a photoaffinity label or a targeted covalent inhibitor. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of reporter groups or other functionalities. The design of biotin-tagged affinity probes, for example, often involves the chemical modification of a core molecule to introduce a biotin (B1667282) moiety for affinity purification of target proteins. The synthesis of such probes typically involves multi-step chemical reactions to link the core molecule to the reporter group via a chemical linker.

Conclusion

5-Mercaptopyridine-2-carboxylic acid is a fascinating and versatile molecule with significant potential in various areas of chemical research. Its unique combination of a pyridine (B92270) ring, a carboxylic acid, and a thiol group provides a rich platform for the design and synthesis of novel coordination complexes, advanced materials, and catalysts. While research specifically focused on this particular isomer is still emerging, the extensive studies on its derivatives and related compounds provide a strong foundation for future investigations. The established synthetic routes for its derivatives, coupled with the demonstrated applications of analogous compounds in coordination chemistry, materials science, and catalysis, pave the way for the exploration and utilization of this compound in the development of new technologies and functional materials. Further research into the specific properties and reactivity of this compound is warranted and is expected to uncover new and exciting applications.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Routes

The drive towards environmentally benign chemical manufacturing has spurred research into sustainable methods for synthesizing complex molecules. For 5-Mercaptopyridine-2-carboxylic acid, future efforts are anticipated to move away from conventional multi-step syntheses that often rely on harsh conditions and hazardous reagents.

Biocatalysis: A promising avenue is the development of biocatalytic routes, which utilize enzymes or whole-cell systems to perform chemical transformations under mild, aqueous conditions. mdpi.com Research into the biocatalytic production of related heterocyclic carboxylic acids, such as 2,5-furandicarboxylic acid (FDCA) and pyridinedicarboxylic acids (PDCAs) from biomass, serves as a blueprint for future work. mdpi.comresearchgate.netmdpi.comukri.org For instance, studies have demonstrated the potential to convert biomass-derived intermediates into valuable pyridine (B92270) structures using engineered microorganisms. ukri.org A proposed biocatalytic pathway could involve the enzymatic hydroxylation and subsequent functional group manipulation of a sustainable pyridine precursor to yield the target molecule.

Green Catalytic Methods: The principles of green chemistry, such as atom economy and the use of recyclable catalysts, are central to modern synthetic chemistry. mdpi.com Future synthetic strategies for this compound are likely to employ:

One-Pot Reactions: Combining multiple reaction steps into a single procedure to reduce solvent waste and energy consumption, a strategy successfully used for other carboxylic acids. researchgate.netgoogle.com

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and efficiency compared to batch production. mdpi.com

Novel Carboxylation Techniques: The use of CO2 as a C1 feedstock for carboxylation reactions represents a key green chemistry goal. rsc.orgrsc.org Developing a catalytic system that can directly carboxylate a suitable mercaptopyridine precursor would be a significant advancement.

Advanced Computational Modeling Techniques

In silico methods are becoming indispensable for accelerating the discovery and development of new molecules and materials by predicting their properties and interactions. nih.govrsc.org For this compound, advanced computational techniques offer deep insights into its behavior at the molecular level.

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the fundamental electronic properties of molecules. mdpi.comsemanticscholar.org This method has been used to study related pyridine-carboxylic acid N-oxides and thiophene-carboxylic acid derivatives to understand their molecular structure, stability, and spectroscopic characteristics. mdpi.comrsc.orgresearchgate.net For this compound, DFT can be employed to predict its reactivity, ionization potential, and the energetic features of its interactions in larger systems, such as metal complexes. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time, which is crucial for understanding processes like solvation and conformational changes. su.semdpi.com A study on 2-Mercaptopyridine (B119420) has already used MD simulations to model its hydration shells, providing a basis for investigating proton transfer processes. su.se Similar simulations for this compound could elucidate its interactions with solvents, biological macromolecules, or material surfaces, which is vital for designing applications in drug discovery and materials science. mdpi.comnih.gov

The table below summarizes the primary computational methods and their applications in the study of this compound and related compounds.

Computational TechniqueApplicationResearch Findings/PredictionsRelevant Citations
Density Functional Theory (DFT) Electronic Structure, Molecular Properties, Vibrational AnalysisPredicts molecular geometry, electronic properties, and chemical shifts; helps correlate experimental data with theoretical models. nih.govmdpi.comsemanticscholar.orgrsc.orgnih.gov
Molecular Dynamics (MD) Solvation, Conformational Analysis, Complex StabilityModels the dynamic movement and interactions of the molecule in solution; reveals stability of protein-ligand complexes. su.semdpi.comnih.govrsc.org
Molecular Docking Binding Affinity and Mode PredictionIn silico screening to predict how the molecule or its derivatives might bind to biological targets like enzymes or receptors. rsc.orgnih.govnih.gov

Novel Catalytic Systems

The unique combination of a nitrogen heterocycle, a thiol group, and a carboxylic acid makes this compound an excellent candidate for designing novel catalysts. Its potential spans both organocatalysis and its use as a ligand in transition metal catalysis.

Ligand in Metal Catalysis: The mercaptopyridine moiety has been shown to be a highly effective ligand in catalysis. For example, palladium(II) complexes bearing 2-mercaptopyridine-functionalized ligands have demonstrated high activity in Suzuki–Miyaura coupling and hydroamination reactions. acs.org The hemilability of the mercaptopyridine unit—its ability to reversibly coordinate to the metal center—was identified as a key factor for successful catalysis. acs.org Designing metal complexes where this compound acts as a multifunctional ligand could lead to catalysts with unique reactivity and selectivity, driven by the interplay of the sulfur, nitrogen, and carboxylate coordination sites.

Organocatalysis: Related molecules, such as pyridine-2-carboxylic acid, have been successfully employed as efficient, metal-free organocatalysts for multicomponent reactions. rsc.org This suggests that this compound could itself function as a catalyst, potentially facilitating reactions through hydrogen bonding or proton transfer mechanisms involving its acidic and basic sites.

Metallaphotoredox Catalysis: A frontier area of research is the use of carboxylic acids as adaptive functional groups in metallaphotoredox catalysis. nih.gov This strategy uses light energy to drive challenging chemical transformations. Future research could explore the decarboxylative functionalization of this compound to generate novel pyridyl-thiol derivatives under mild conditions. nih.gov

Multifunctional Material Design

The design of materials with tailored properties for specific applications is a major goal of modern materials science. This compound is a highly promising building block for creating multifunctional materials, particularly Metal-Organic Frameworks (MOFs).

MOF Linker: MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic linker dictates the structure, pore size, and functionality of the resulting framework. Pyridine-dicarboxylic acids are widely used as linkers to create MOFs with applications in gas storage, separation, and catalysis. nih.govrsc.orgresearchgate.net

The trifunctional nature of this compound (containing N-donor, S-donor, and carboxylate O-donor sites) makes it an exceptionally versatile linker. It can lead to the formation of MOFs with complex topologies and functionalities. Furthermore, the thiol group can act as a post-synthetic modification site, allowing for the grafting of other functional units or for the specific binding of heavy metals. rsc.org Research on MOFs with free carboxylic acid groups has shown they can capture metal ions, which in turn tunes the material's adsorption properties for other molecules. rsc.org

The table below outlines potential applications for materials designed using this compound as a primary component.

Material TypeComponent RolePotential ApplicationRationale based on Similar CompoundsRelevant Citations
Metal-Organic Frameworks (MOFs) Organic LinkerGas Storage & Separation (e.g., CO2)Porous frameworks built from heterocyclic dicarboxylic acids show preferential CO2 adsorption. nih.govgoogle.comrsc.org
Coordination Polymers LigandCatalysis, SensingThe framework can host catalytically active metal sites; specific binding sites can be designed for sensing applications. acs.orgrsc.org
Photocatalytic Materials Linker/LigandDegradation of Organic PollutantsCoordination polymers based on similar ligands have shown excellent photocatalytic activity for dye degradation under visible light. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-mercaptopyridine-2-carboxylic acid, and how can researchers assess reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or oxidation of pyridine derivatives. For example, thiolation of 2-chloropyridine-5-carboxylic acid using thiourea under basic conditions (e.g., NaOH) at 80–100°C yields the target compound. Reaction efficiency is evaluated via HPLC (≥95% purity) and yield calculations. Monitor intermediates using TLC (silica gel, ethyl acetate/hexane eluent) and characterize products via 1H^1H-NMR (δ 8.5–7.0 ppm for pyridine protons) and FT-IR (S-H stretch ~2550 cm1 ^{-1}) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) and LC-MS for byproduct identification. For air-sensitive thiol groups, use argon-purged vials. Data should include half-life (t1/2t_{1/2}) calculations and Arrhenius plots to predict shelf-life .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • Methodological Answer :

  • Purity : HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) and UV detection at 254 nm.
  • Structural Confirmation : 13C^{13}C-NMR (carboxylic acid C=O ~170 ppm), elemental analysis (C, H, N, S within ±0.3% of theoretical values), and HR-MS for molecular ion validation.
  • Thiol Reactivity : Ellman’s assay (DTNB reagent) quantifies free -SH groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example:

  • If antimicrobial activity conflicts, compare MIC values via broth microdilution (CLSI guidelines) and disk diffusion assays.
  • Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like dihydrofolate reductase.
  • Address batch-to-batch variability by standardizing synthetic protocols and purity thresholds (>98%) .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without compromising thiol reactivity?

  • Methodological Answer :

  • Co-solvents : Use PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous solubility.
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to mask the carboxylic acid, improving membrane permeability. Hydrolytic release is confirmed via plasma stability assays .

Q. How do computational models predict the redox behavior of this compound in biological systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to estimate reduction potentials and thiol-disulfide equilibrium. Validate with cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4). Correlate with in vitro glutathione interaction studies .

Critical Considerations for Experimental Design

  • Safety Protocols : Handle in a fume hood; use nitrile gloves and chemical-resistant lab coats. Avoid inhalation (PEL: 5 mg/m3^3) .
  • Contradiction Management : Replicate conflicting studies using identical reagents (e.g., Sigma-Aldrixh vs. TCI America grades) to isolate batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.